molecular formula C20H20N2O5S2 B2512360 (E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1007047-19-9

(E)-ethyl 2-((2-(benzylsulfonyl)acetyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B2512360
CAS No.: 1007047-19-9
M. Wt: 432.51
InChI Key: KNLHOVZXJLJRDI-QZQOTICOSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the types of reactions involved, the conditions under which they occur, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It may include looking at the reaction conditions, the products formed, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Chemical Synthesis and Derivative Development

Research in the field of heterocyclic chemistry has led to the synthesis of various thiazole derivatives due to their interesting chemical properties and potential applications. For example, the synthesis of N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives involves acylation to yield 2-acetyl(arylsulfonyl)amino derivatives, which can then undergo further chemical transformations to produce esters and other derivatives. These chemical pathways illustrate the utility of thiazole derivatives in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science (Dovlatyan et al., 2004).

Heterocyclic Core Development

The development of heterocyclic cores is a critical area of research, particularly for natural product synthesis and medicinal chemistry. The oxidative routes to benzothiazole cores of natural products demonstrate the importance of such structures in synthesizing biologically active compounds. One example includes the preparation of methyl 6-(2-acetylaminoethyl)-4-hydroxy-benzothiazole-2-carboxylate, a core structure found in natural products like violatinctamine. This highlights the relevance of thiazole derivatives in mimicking and synthesizing natural product structures with potential therapeutic benefits (Blunt et al., 2015).

Catalysis and Reaction Mechanisms

Thiazole derivatives are also explored in the context of catalysis, where their unique chemical properties can facilitate various organic reactions. For instance, the study of N-heterocyclic carbene (NHC) catalysts, which can include thiazole structures, showcases their efficiency in transesterification and acylation reactions. This research not only expands the understanding of reaction mechanisms involving thiazole derivatives but also opens up new pathways for synthesizing esters and other important organic compounds, which can have wide-ranging applications in chemical synthesis, drug development, and beyond (Grasa et al., 2003).

Antioxidant Capacity Assays

In the realm of analytical chemistry and biochemistry, thiazole derivatives are employed in assays to measure antioxidant capacities. The ABTS/PP decolorization assay, for instance, uses thiazole-based radicals to evaluate the antioxidant potential of various compounds. This application underscores the versatility of thiazole derivatives not just as reactive molecules in synthesis but also as tools in analytical methodologies, contributing to research in oxidative stress, disease mechanisms, and the potential therapeutic effects of antioxidants (Ilyasov et al., 2020).

Mechanism of Action

Future Directions

This could involve predicting future applications of the compound based on its properties, suggesting further studies to fully understand the compound, or proposing modifications to the compound to enhance its properties .

Properties

IUPAC Name

ethyl 2-(2-benzylsulfonylacetyl)imino-3-methyl-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-3-27-19(24)15-9-10-16-17(11-15)28-20(22(16)2)21-18(23)13-29(25,26)12-14-7-5-4-6-8-14/h4-11H,3,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHOVZXJLJRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)CS(=O)(=O)CC3=CC=CC=C3)S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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